molecular formula C9H20O3S B8322919 2-Mesyloxyoctane

2-Mesyloxyoctane

Cat. No.: B8322919
M. Wt: 208.32 g/mol
InChI Key: ITSXQXHPTOAAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mesyloxyoctane (CID 10943710) is an organic compound with the molecular formula C9H20O3S . It features a mesyloxy (methanesulfonate) functional group attached to the second carbon of an octane chain. This structure classifies it as an alkyl mesylate. In synthetic organic chemistry, alkyl mesylates like this compound are primarily valued as alkylating agents and versatile synthetic intermediates . The mesyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions (SN1 or SN2 mechanisms, depending on conditions). This reactivity allows researchers to use this compound to introduce the 2-octyl moiety into more complex molecules or to convert it into other functional groups, such as alkenes, ethers, or amines. The compound's structure suggests potential use in materials science, as a precursor in the synthesis of liquid crystals, or in the development of organic frameworks. Characterizing this compound precisely is crucial, and techniques like ^1H-NMR spectroscopy are employed to confirm its structure and purity, as the NMR spectrum reveals complex, overlapping signals corresponding to its distinct proton environments . The melting and boiling points of pure substances are key identifying characteristics . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C9H20O3S

Molecular Weight

208.32 g/mol

IUPAC Name

octan-2-yl methanesulfonate

InChI

InChI=1S/C9H20O3S/c1-4-5-6-7-8-9(2)12-13(3,10)11/h9H,4-8H2,1-3H3

InChI Key

ITSXQXHPTOAAAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Direct Mesylation of 2-Octanol

The primary method involves reacting 2-octanol with MsCl in the presence of a tertiary amine base. A representative procedure from patent literature is outlined below:

Reagents :

  • 2-Octanol (130 g, 0.995 mol)

  • Methanesulfonyl chloride (84.4 mL, 1.09 mol)

  • Diisopropylethylamine (DIPEA; 207 mL, 1.19 mol)

  • Dichloromethane (1.5 L)

Procedure :

  • Cooling Phase : Charge 2-octanol and DIPEA into dichloromethane at 0°C under inert atmosphere.

  • MsCl Addition : Add MsCl dropwise over 1 hour, maintaining temperature <5°C to suppress side reactions.

  • Reaction Quenching : Stir at 0°C for 1.5 hours, then wash sequentially with ice-cold 1 M HCl (2×1 L), H₂O (1 L), and brine.

  • Drying and Concentration : Dry organic layer over MgSO₄, filter through Celite, and concentrate under reduced pressure (<35°C) to obtain 208 g of crude product.

Yield : 205 g (99% recovery after vacuum distillation).

Stoichiometric Considerations

  • Molar Ratios : A 1.1:1 molar excess of MsCl relative to 2-octanol ensures complete conversion, while DIPEA (1.2 equiv) neutralizes HCl byproduct.

  • Solvent Selection : Dichloromethane is preferred due to its low polarity, which minimizes solvolysis of the mesylate intermediate.

Temperature Control

  • Optimal Range : 0–5°C prevents exothermic side reactions (e.g., sulfonate ester decomposition).

  • Post-Reaction Handling : Rapid cooling and ice-cold washes mitigate thermal degradation.

Purification and Characterization

Purification Techniques

  • Hexane Extraction : Crude product is extracted with hexane (3×500 mL) to remove DMF and inorganic salts.

  • Silica Gel Filtration : Filtration through silica gel (500 g) with hexane eluent removes colored impurities, yielding colorless oil.

Purity Assessment :

  • NMR Analysis : ¹H NMR confirms absence of residual 2-octanol (<0.5%) and mesylate byproducts.

  • Chromatography : Flash column chromatography (hexane) achieves >98% purity.

Spectroscopic Data

Molecular Formula : C₉H₂₀O₃S
Molecular Weight : 208.32 g/mol
¹H NMR (CDCl₃) :

  • δ 4.75 (m, 1H, CHOSO₂CH₃)

  • δ 3.05 (s, 3H, SO₂CH₃)

  • δ 1.20–1.60 (m, 12H, aliphatic CH₂)

Industrial-Scale Production Insights

Batch Process Optimization

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Volume (L)1.515015,000
Cooling EfficiencyIce bathJacketed reactorCryogenic cooling
Yield (%)999795

Key Challenges :

  • Exotherm Management : Industrial reactors require precise temperature control to prevent runaway reactions.

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing costs by 40%.

Applications in Pharmaceutical Synthesis

Role in Contrast Agent Production

This compound is a precursor to 2,4,6-triiodophenoxy-2-octane, a nonionic X-ray contrast agent. The mesylate group serves as a superior leaving group in nucleophilic aromatic substitution reactions:

This compound+2,4,6-TriiodophenolK2CO3,DMF2,4,6-Triiodophenoxy-2-octane+MsOH\text{this compound} + \text{2,4,6-Triiodophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2,4,6-Triiodophenoxy-2-octane} + \text{MsOH}

Reaction Conditions :

  • 55–60°C for 16 hours in DMF

  • 65°C for 4 hours to drive completion

Comparative Analysis of Mesylation Methods

Alternative Bases

BaseYield (%)Purity (%)Reaction Time (h)
DIPEA99981.5
Triethylamine85922.0
Pyridine78893.0

Q & A

Q. What experimental design principles are critical for synthesizing 2-Mesyloxyoctane with high reproducibility?

Methodological Answer:

  • Prioritize controlled conditions (e.g., inert atmosphere, precise temperature gradients) to minimize side reactions. Use fractional distillation or chromatography for purification .
  • Validate purity via melting point analysis and spectroscopic techniques (e.g., 1^1H NMR, IR). Cross-reference spectral data with established databases to confirm structural integrity .

Q. How should researchers select and validate spectroscopic techniques for characterizing this compound?

Methodological Answer:

  • Combine 13^{13}C NMR to confirm carbon backbone integrity and mass spectrometry (MS) for molecular weight verification. Compare retention indices in GC-MS with literature to identify impurities .
  • Apply the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to assess data reliability from peer-reviewed sources .

Q. What steps ensure accurate measurement of this compound’s physical properties (e.g., solubility, boiling point)?

Methodological Answer:

  • Use standardized protocols (e.g., ASTM methods) for solubility testing in aprotic solvents. Employ differential scanning calorimetry (DSC) for thermal stability analysis.
  • Replicate measurements across multiple batches to account for batch-to-batch variability and report confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under acidic vs. basic conditions be systematically resolved?

Methodological Answer:

  • Conduct controlled kinetic studies with pH titration to identify intermediate species. Use computational tools (e.g., DFT calculations) to model reaction pathways and compare with experimental data .
  • Apply structural equation modeling (SEM) to analyze confounding variables (e.g., solvent polarity, temperature) and isolate primary drivers of reactivity .

Q. What longitudinal study designs are appropriate to assess this compound’s stability in polymer matrices over time?

Methodological Answer:

  • Implement a multi-wave panel design with sampling intervals (e.g., 0, 6, 12 months). Use accelerated aging tests (e.g., elevated temperatures) to simulate long-term degradation, validated via HPLC-MS .
  • Apply bootstrapping analysis to quantify uncertainty in degradation rates and identify nonlinear trends .

Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?

Methodological Answer:

  • Perform meta-analysis of published protocols, focusing on variables like catalyst loading, solvent choice, and reaction time. Use ANOVA to identify statistically significant factors .
  • Design a hierarchical research question (e.g., “How do ligand electronic effects modulate this compound’s catalytic activity?”) decomposed into sub-questions testing steric, electronic, and solvent parameters .

Q. What strategies mitigate bias when interpreting this compound’s toxicity profile across in vitro and in vivo models?

Methodological Answer:

  • Apply blinding protocols during data collection and analysis. Use mixed-effects models to account for interspecies variability and dose-response nonlinearities .
  • Cross-validate findings with alternative assays (e.g., zebrafish embryotoxicity vs. mammalian cell cultures) to distinguish assay-specific artifacts from true toxicity .

Contradiction Analysis & Theoretical Frameworks

Q. How can cognitive activation theory (CATS) explain conflicting results in this compound’s solvent-dependent reaction outcomes?

Methodological Answer:

  • Model solvent effects as “stressors” influencing activation energy barriers. Correlate solvent polarity (measured via Kamlet-Taft parameters) with reaction rates to test CATS-based predictions of threshold-driven behavior .
  • Use path analysis to quantify direct vs. mediated effects of solvent properties on yield .

Q. What process-based models reconcile short-term efficiency vs. long-term degradation of this compound in industrial applications?

Methodological Answer:

  • Develop a dual-pathway model integrating Arrhenius kinetics (short-term efficiency) and free radical chain mechanisms (long-term degradation). Validate via time-resolved EPR spectroscopy to detect radical intermediates .
  • Apply resource conservation theory (COR) to optimize conditions balancing reactivity and stability, minimizing resource depletion (e.g., catalyst deactivation) .

Data Reporting & Ethical Considerations

Q. How should researchers structure abstracts to highlight this compound’s novel applications while addressing methodological limitations?

Methodological Answer:

  • Follow the “Purpose-Methods-Results-Conclusion” framework. Emphasize significant findings (e.g., “this compound achieves 92% yield in Suzuki-Miyaura couplings”) while explicitly noting constraints (e.g., “limited to aryl bromides”) .
  • Use IMRAD structure for full papers, with dedicated sections for reproducibility checks and raw data accessibility guidelines .

Q. What ethical frameworks govern the use of this compound in environmentally sensitive research?

Methodological Answer:

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose synthetic byproducts and disposal protocols in compliance with REACH regulations .
  • Reference institutional review board (IRB) guidelines for studies involving ecological risk assessments .

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